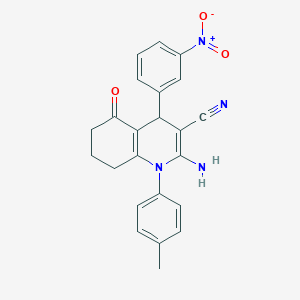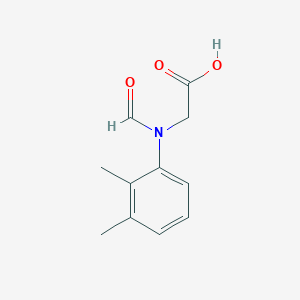![molecular formula C16H19N B12048946 4'-Isobutyl-[1,1'-biphenyl]-4-amine](/img/structure/B12048946.png)
4'-Isobutyl-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Isobutil-[1,1'-bifenil]-4-amina es un compuesto orgánico que pertenece a la familia del bifenilo. Este compuesto presenta un núcleo de bifenilo con un grupo isobutilo unido a uno de los anillos de fenilo y un grupo amina unido al otro.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4'-Isobutil-[1,1'-bifenil]-4-amina generalmente implica un proceso de varios pasos. Un método común incluye la reacción de acoplamiento de Suzuki-Miyaura, que es una reacción de acoplamiento cruzado catalizada por paladio entre un haluro de arilo y un compuesto de organoboro . Las condiciones de reacción a menudo implican el uso de un catalizador de paladio, una base como el carbonato de potasio y un solvente como el tolueno o el etanol.
Métodos de producción industrial
En un entorno industrial, la producción de 4'-Isobutil-[1,1'-bifenil]-4-amina puede implicar reacciones de acoplamiento de Suzuki-Miyaura a gran escala. El proceso se optimiza para obtener un alto rendimiento y pureza, a menudo utilizando reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
4'-Isobutil-[1,1'-bifenil]-4-amina se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo amina se puede oxidar para formar derivados nitroso o nitro.
Reducción: El compuesto se puede reducir para formar aminas o hidrocarburos correspondientes.
Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir en los anillos de bifenilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el gas hidrógeno (H₂) en presencia de un catalizador.
Sustitución: Se emplean reactivos como el bromo (Br₂) o el ácido sulfúrico (H₂SO₄) en condiciones controladas.
Principales productos formados
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de derivados halogenados de bifenilo.
Aplicaciones Científicas De Investigación
4'-Isobutil-[1,1'-bifenil]-4-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y en el estudio de mecanismos de reacción.
Biología: Se investiga por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluido como precursor para el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de 4'-Isobutil-[1,1'-bifenil]-4-amina implica su interacción con objetivos moleculares específicos. El grupo amina puede formar enlaces de hidrógeno con varias moléculas biológicas, influyendo en su actividad. El núcleo de bifenilo proporciona una estructura rígida que puede interactuar con los bolsillos hidrofóbicos en las proteínas, potencialmente modulando su función .
Comparación Con Compuestos Similares
Compuestos similares
- 4'-Metil-[1,1'-bifenil]-4-amina
- 4'-Etil-[1,1'-bifenil]-4-amina
- 4'-Propil-[1,1'-bifenil]-4-amina
Unicidad
4'-Isobutil-[1,1'-bifenil]-4-amina es única debido a la presencia del grupo isobutilo, que imparte propiedades estéricas y electrónicas distintas en comparación con sus análogos metilo, etilo y propilo. Estas diferencias pueden influir en su reactividad, afinidad de unión y comportamiento químico general .
Propiedades
Fórmula molecular |
C16H19N |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
4-[4-(2-methylpropyl)phenyl]aniline |
InChI |
InChI=1S/C16H19N/c1-12(2)11-13-3-5-14(6-4-13)15-7-9-16(17)10-8-15/h3-10,12H,11,17H2,1-2H3 |
Clave InChI |
VMGPHQMQFBIYDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12048868.png)
![4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048876.png)



![4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B12048885.png)
![N-(2-Bromo-4,6-difluorophenyl)-2-((3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048886.png)

![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048891.png)




![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12048933.png)
